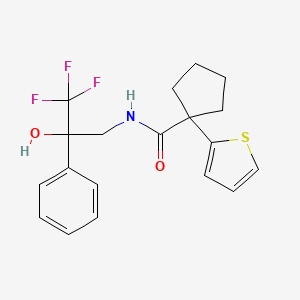

![molecular formula C19H16ClNO4S2 B6495110 methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941936-16-9](/img/structure/B6495110.png)

methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-based analogs, such as the one you mentioned, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . The specific structure of “methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” would include these elements along with the specified functional groups.Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science . Specific reactions would depend on the functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, “methyl 3-Sulfonyl amino-2-thiophenecarboxylate”, the predicted density is 1.517 g/cm3, the melting point is 123-124 °C, and the boiling point is 428.3±55.0 °C .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate:

Pharmaceutical Development

This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. Thiophene derivatives, in general, have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The specific structure of this compound suggests it could be a candidate for developing new drugs targeting various diseases.

Organic Electronics

Thiophene-based compounds are crucial in the field of organic electronics. They are used in the development of organic semiconductors, which are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The unique electronic properties of thiophene derivatives make them suitable for these applications, potentially leading to more efficient and flexible electronic devices.

Material Science

In material science, thiophene derivatives are used as building blocks for creating advanced materials with specific properties. These materials can be used in various applications, including sensors, photovoltaic cells, and corrosion inhibitors . The compound could contribute to the development of new materials with enhanced performance and stability.

Catalysis

Thiophene derivatives are also explored for their catalytic properties. They can act as ligands in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis . The presence of both sulfur and aromatic groups in the structure of this compound may enhance its ability to facilitate these reactions, making it valuable in synthetic chemistry.

Biological Probes

This compound can be used as a biological probe to study various biochemical processes. Its unique structure allows it to interact with specific biological targets, making it useful for investigating enzyme activities, protein interactions, and cellular pathways . Such probes are essential tools in molecular biology and biochemistry research.

Environmental Chemistry

In environmental chemistry, thiophene derivatives are studied for their potential to degrade environmental pollutants. They can be used in the development of new methods for the detection and removal of contaminants from water and soil . The compound’s ability to interact with different chemical species makes it a promising candidate for environmental applications.

Medicinal Chemistry

The compound’s structure suggests it could be modified to enhance its pharmacological properties. Medicinal chemists can use it as a starting point to design and synthesize new molecules with improved efficacy and reduced side effects . This approach is crucial for developing next-generation therapeutics.

Chemical Biology

In chemical biology, this compound can be used to study the chemical basis of biological phenomena. Researchers can use it to explore how small molecules interact with biological macromolecules, such as DNA, RNA, and proteins . These studies can provide insights into the mechanisms of action of various drugs and lead to the discovery of new therapeutic targets.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4S2/c1-12-6-8-13(9-7-12)16-11-26-17(19(22)25-2)18(16)27(23,24)21-15-5-3-4-14(20)10-15/h3-11,21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOODUIBSRYWAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=CC=C3)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B6495029.png)

![ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B6495038.png)

![ethyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495044.png)

![methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B6495052.png)

![methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6495059.png)

![1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6495063.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495071.png)

![4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B6495072.png)

![N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495078.png)

![N'-(3-chloro-4-methoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495085.png)

![methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495089.png)

![3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea](/img/structure/B6495094.png)

![ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495117.png)